Cas no 727652-11-1 (6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a bromo group at the 6-position, a 3-nitrophenyl moiety at the 2-position, and a formyl group at the 3-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The presence of both electron-withdrawing (nitro and aldehyde) and halogen (bromo) groups enhances its utility in cross-coupling reactions and nucleophilic substitutions. Its well-defined reactivity profile allows for precise modifications, facilitating the development of complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity.
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde structure
727652-11-1 structure
Product name:6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
CAS No:727652-11-1
MF:C14H8BrN3O3
Molecular Weight:346.135622024536
CID:5019136

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-Bromo-2-(3-nitro-phenyl)-imidazo[1,2-a]pyridine-3-carbaldehyde
    • 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
    • インチ: 1S/C14H8BrN3O3/c15-10-4-5-13-16-14(12(8-19)17(13)7-10)9-2-1-3-11(6-9)18(20)21/h1-8H
    • InChIKey: BQSFFBMOJJJRQU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=NC(C3C=CC=C(C=3)[N+](=O)[O-])=C(C=O)N2C=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 417
  • トポロジー分子極性表面積: 80.2
  • XLogP3: 3.7

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM273970-1g
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-11-1 97%
1g
$583 2023-01-07
Chemenu
CM273970-1g
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-11-1 97%
1g
$551 2021-08-18
Crysdot LLC
CD11066231-1g
6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
727652-11-1 97%
1g
$583 2024-07-18

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 関連文献

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeに関する追加情報

Comprehensive Overview of 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-11-1)

6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-11-1) is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and material science. This compound belongs to the imidazo[1,2-a]pyridine family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug discovery. The presence of a bromo substituent and a nitrophenyl group in its structure makes it a valuable intermediate for synthesizing more complex molecules.

The compound's unique structure, featuring an aldehyde functional group, allows it to participate in various chemical reactions, such as condensation and nucleophilic addition, making it a versatile building block in organic synthesis. Researchers are particularly interested in its potential applications in the development of pharmaceuticals, agrochemicals, and fluorescent materials. Its imidazo[1,2-a]pyridine core is a common motif in drugs targeting central nervous system (CNS) disorders, anti-inflammatory agents, and antimicrobial compounds.

In recent years, the demand for 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has increased due to its role in the synthesis of small-molecule inhibitors and kinase-targeting drugs. The compound's ability to modulate protein-protein interactions and enzyme activity has made it a subject of intense research in cancer therapy and neurodegenerative disease studies. Additionally, its nitrophenyl group contributes to its electron-withdrawing properties, which are crucial for designing photoactive materials and organic electronics.

From a synthetic perspective, the compound's bromo substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This flexibility enables the creation of a wide range of derivatives with tailored properties for specific applications. The aldehyde group also serves as a key handle for introducing additional functionalities, such as hydrazone or oxime formations, which are useful in bioconjugation and probe design.

The growing interest in imidazo[1,2-a]pyridine derivatives has led to numerous studies exploring their structure-activity relationships (SAR) and pharmacokinetic profiles. 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is often cited as a critical intermediate in these investigations, highlighting its importance in modern drug discovery. Its compatibility with high-throughput screening and combinatorial chemistry further enhances its utility in academic and industrial research.

Environmental and safety considerations are also paramount when working with this compound. While it is not classified as a hazardous material, proper handling and storage are essential to ensure its stability and prevent degradation. Researchers are encouraged to follow good laboratory practices (GLP) and use appropriate personal protective equipment (PPE) when handling this chemical.

In summary, 6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 727652-11-1) is a multifaceted compound with broad applications in drug development, material science, and chemical biology. Its unique structural features and reactivity make it a valuable tool for researchers aiming to address some of the most pressing challenges in healthcare and technology. As the scientific community continues to explore its potential, this compound is expected to play an increasingly prominent role in innovative research and development efforts.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD